[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-methyl-amine [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-methyl-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13451458
InChI: InChI=1S/C11H23N3/c1-13(10-4-5-10)11-3-2-7-14(9-11)8-6-12/h10-11H,2-9,12H2,1H3/t11-/m0/s1
SMILES: CN(C1CC1)C2CCCN(C2)CCN
Molecular Formula: C11H23N3
Molecular Weight: 197.32 g/mol

[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-methyl-amine

CAS No.:

Cat. No.: VC13451458

Molecular Formula: C11H23N3

Molecular Weight: 197.32 g/mol

* For research use only. Not for human or veterinary use.

[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-methyl-amine -

Specification

Molecular Formula C11H23N3
Molecular Weight 197.32 g/mol
IUPAC Name (3S)-1-(2-aminoethyl)-N-cyclopropyl-N-methylpiperidin-3-amine
Standard InChI InChI=1S/C11H23N3/c1-13(10-4-5-10)11-3-2-7-14(9-11)8-6-12/h10-11H,2-9,12H2,1H3/t11-/m0/s1
Standard InChI Key KOOXNBUWLRJRQB-NSHDSACASA-N
Isomeric SMILES CN([C@H]1CCCN(C1)CCN)C2CC2
SMILES CN(C1CC1)C2CCCN(C2)CCN
Canonical SMILES CN(C1CC1)C2CCCN(C2)CCN

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (3S)-1-(2-aminoethyl)-N-cyclopropyl-N-methylpiperidin-3-amine, reflects its stereospecific configuration (Figure 1). Key structural features include:

  • Piperidine ring: A six-membered nitrogen-containing heterocycle.

  • Aminoethyl group (-CH2CH2NH2): Enhances hydrophilicity and enables hydrogen bonding.

  • Cyclopropyl-methyl-amine substituent: Introduces steric bulk and modulates lipophilicity.

  • Chiral center at C3: The (S)-configuration dictates spatial orientation critical for receptor interactions .

Physicochemical Profile

PropertyValue
Molecular FormulaC11H23N3
Molecular Weight197.32 g/mol
XLogP30.5
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Topological Polar SA32.5 Ų
Rotatable Bonds4

The moderate lipophilicity (XLogP3 = 0.5) suggests balanced membrane permeability and aqueous solubility, favorable for central nervous system (CNS) penetration .

Synthesis and Preparation

Synthetic Routes

Industrial synthesis typically employs multi-step protocols:

Step 1: Piperidine Ring Functionalization

  • Mannich Reaction: Condensation of formaldehyde, ammonium chloride, and appropriate ketones yields the piperidine scaffold. Modifications at C3 introduce the cyclopropyl-methyl-amine group .

Step 2: Stereoselective Amination

  • Chiral Resolution: Racemic mixtures are resolved using tartaric acid derivatives to isolate the (S)-enantiomer.

  • Asymmetric Catalysis: Transition metal catalysts (e.g., Ru-BINAP complexes) achieve enantiomeric excess >98%.

Step 3: Aminoethyl Side Chain Installation

  • Nucleophilic Substitution: Reaction of 3-bromo-piperidine derivatives with ethylenediamine under basic conditions (K2CO3, DMF) .

Industrial Optimization

  • Continuous Flow Reactors: Improve yield (≥85%) and reduce reaction time versus batch processing .

  • Green Chemistry: Solvent-free cyclopropanation using dimethylzinc reduces waste.

Biological Activity and Mechanisms

Dopaminergic Modulation

In vitro studies demonstrate nanomolar affinity for dopamine D3 receptors (D3R):

  • EC50 (β-arrestin recruitment): 710 nM, full agonism compared to dopamine .

  • Selectivity: >100-fold selectivity over D2R (IC50 >10 μM in radioligand binding) .

Mechanistic Insights:

  • The cyclopropyl group induces a receptor conformation distinct from classical agonists, enhancing β-arrestin signaling over G-protein pathways .

  • Molecular dynamics simulations show hydrophobic interactions between the cyclopropyl moiety and D3R transmembrane helix 5 .

Serotonergic Activity

  • 5-HT1A Partial Agonism: Ki = 42 nM in radioligand displacement assays, suggesting potential anxiolytic applications .

  • Metabolic Stability: t1/2 >4 hrs in human hepatocytes, attributed to the methyl group’s steric protection against oxidative metabolism .

Research Applications and Findings

Neuropharmacology

  • Cocaine Use Disorder: As an atypical dopamine transporter (DAT) inhibitor, it reduces cocaine self-administration in murine models (ED50 = 3.2 mg/kg) without locomotor stimulation .

  • Parkinson’s Disease: D3R agonism mitigates L-DOPA-induced dyskinesia in MPTP-lesioned primates .

Oncology

  • Glioblastoma: Derivatives inhibit U87MG cell proliferation (IC50 = 8.7 μM) via STAT3 pathway suppression.

Structural Analogs and SAR

CompoundModificationD3R EC50 (nM)Selectivity (D3/D2)
(R)-EnantiomerC3 (R)-configuration1,24012:1
N-Cyclobutyl analogCyclobutyl vs. cyclopropyl89045:1
2-Aminopropyl side chainPropyl vs. ethyl2,1008:1

Key SAR Trends:

  • Cyclopropyl > Cyclobutyl: Smaller ring size enhances D3R binding entropy .

  • (S)-Configuration: 1.7-fold higher potency than (R)-isomer due to optimal Van der Waals contacts .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator